molecular formula C21H16NOPS B3042799 1-(Diphenylphosphoryl)-N-(3-ethynylphenyl)methanethioamide CAS No. 680213-06-3

1-(Diphenylphosphoryl)-N-(3-ethynylphenyl)methanethioamide

Cat. No.: B3042799
CAS No.: 680213-06-3
M. Wt: 361.4 g/mol
InChI Key: WSYUBQQWEHOJRL-UHFFFAOYSA-N
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Description

1-(Diphenylphosphoryl)-N-(3-ethynylphenyl)methanethioamide is a complex organic compound with a unique structure that includes a diphenylphosphoryl group, an ethynylphenyl group, and a methanethioamide group

Preparation Methods

The synthesis of 1-(Diphenylphosphoryl)-N-(3-ethynylphenyl)methanethioamide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the Ethynylphenyl Group: This can be achieved through a Sonogashira coupling reaction, where an aryl halide reacts with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.

    Introduction of the Diphenylphosphoryl Group: This step may involve the reaction of a diphenylphosphine oxide with an appropriate electrophile.

    Formation of the Methanethioamide Group: This can be synthesized by reacting a thioamide with a suitable reagent.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(Diphenylphosphoryl)-N-(3-ethynylphenyl)methanethioamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the thioamide group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Diphenylphosphoryl)-N-(3-ethynylphenyl)methanethioamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound may be used in studies of enzyme inhibition or as a probe for investigating biological pathways.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(Diphenylphosphoryl)-N-(3-ethynylphenyl)methanethioamide involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(Diphenylphosphoryl)-N-(3-ethynylphenyl)methanethioamide can be compared with other similar compounds, such as:

    1-(3-Ethynylphenyl)-2,2-dimethylpropan-1-amine: This compound shares the ethynylphenyl group but differs in other structural aspects.

    1-(3-Ethynylphenyl)-3,3-dimethyl-2-azetanone: Another compound with an ethynylphenyl group, but with different functional groups attached.

Properties

IUPAC Name

1-diphenylphosphoryl-N-(3-ethynylphenyl)methanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16NOPS/c1-2-17-10-9-11-18(16-17)22-21(25)24(23,19-12-5-3-6-13-19)20-14-7-4-8-15-20/h1,3-16H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYUBQQWEHOJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=S)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-diphenylphosphoryl-N-(3-iodophenyl)methanethioamide
1-(Diphenylphosphoryl)-N-(3-ethynylphenyl)methanethioamide
Reactant of Route 2
1-(Diphenylphosphoryl)-N-(3-ethynylphenyl)methanethioamide
Reactant of Route 3
1-(Diphenylphosphoryl)-N-(3-ethynylphenyl)methanethioamide
Reactant of Route 4
1-(Diphenylphosphoryl)-N-(3-ethynylphenyl)methanethioamide
Reactant of Route 5
1-(Diphenylphosphoryl)-N-(3-ethynylphenyl)methanethioamide
Reactant of Route 6
1-(Diphenylphosphoryl)-N-(3-ethynylphenyl)methanethioamide

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